molecular formula C24H16F3N3OS2 B11086429 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone

Cat. No.: B11086429
M. Wt: 483.5 g/mol
InChI Key: ILNWQUYSBQSFMS-UHFFFAOYSA-N
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Description

The compound (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone is a complex organic molecule that combines structural elements from cyclopenta[b]thieno[3,2-e]pyridine and phenothiazine frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[b]thieno[3,2-e]pyridine core, which is then functionalized to introduce the amino group at the 3-position. The phenothiazine moiety, substituted with a trifluoromethyl group, is then coupled to the cyclopenta[b]thieno[3,2-e]pyridine core via a methanone linkage.

Key steps in the synthesis may include:

    Cyclization reactions: to form the thieno[3,2-e]pyridine ring system.

    Amination reactions: to introduce the amino group.

    Coupling reactions: to attach the phenothiazine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The methanone group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the methanone group may produce alcohol derivatives.

Scientific Research Applications

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone:

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancers.

    Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological targets, such as enzymes or receptors.

    Material Science: Its unique structural features may make it useful in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The presence of the trifluoromethyl group in (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone distinguishes it from similar compounds, potentially enhancing its biological activity and stability. The combination of the cyclopenta[b]thieno[3,2-e]pyridine and phenothiazine frameworks also provides a unique structural motif that can be exploited for various applications.

This compound’s unique structure and properties make it a valuable subject for further research and development in multiple scientific fields.

Properties

Molecular Formula

C24H16F3N3OS2

Molecular Weight

483.5 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone

InChI

InChI=1S/C24H16F3N3OS2/c25-24(26,27)13-8-9-19-17(11-13)30(16-6-1-2-7-18(16)32-19)23(31)21-20(28)14-10-12-4-3-5-15(12)29-22(14)33-21/h1-2,6-11H,3-5,28H2

InChI Key

ILNWQUYSBQSFMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F

Origin of Product

United States

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